Practical Synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid
Practical Synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic Acid
This guide details the synthesis of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid , a critical scaffold in medicinal chemistry often serving as a bioisostere for morpholine-containing drugs (e.g., Gefitinib analogs) to modulate lipophilicity and metabolic stability.
[1]
Executive Summary
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Target Molecule: 3-Amino-4-(thiomorpholin-4-yl)benzoic acid[1]
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Core Application: Intermediate for kinase inhibitors, antibacterial agents, and heterocyclic library generation.
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Key Structural Features: Amphoteric aniline derivative; Thiomorpholine ring (thioether) at the 4-position.
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Synthesis Strategy: Two-step protocol involving Nucleophilic Aromatic Substitution (SNAr) followed by Chemoselective Nitro Reduction.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the use of expensive palladium cross-coupling (Buchwald-Hartwig) by leveraging the high reactivity of ortho-nitro-haloarenes.
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Step 1 (SNAr): Displacement of a labile fluoride or chloride by thiomorpholine. The ortho-nitro group activates the leaving group, making this reaction facile under mild basic conditions.
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Step 2 (Reduction): Conversion of the nitro group to an aniline.[2]
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Critical Consideration: The thiomorpholine sulfur atom is a potential catalyst poison for standard Pd/C hydrogenation. While Pd/C can be used with higher loading, Iron/Ammonium Chloride reduction is recommended as the most robust, scalable, and "sulfur-safe" method.
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Reaction Scheme
Figure 1: Two-step synthetic route from commercially available 4-fluoro-3-nitrobenzoic acid.[3]
Detailed Experimental Protocols
Step 1: Synthesis of 3-Nitro-4-(thiomorpholin-4-yl)benzoic acid
This step utilizes the strong electron-withdrawing nature of the nitro and carboxyl groups to facilitate nucleophilic attack.
Reagents:
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4-Fluoro-3-nitrobenzoic acid (1.0 equiv) [CAS: 453-71-4]
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Thiomorpholine (1.2 equiv) [CAS: 123-90-0]
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Potassium Carbonate (K2CO3) (2.5 equiv)
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Solvent: DMF/Water (9:1 ratio) or Acetonitrile
Protocol:
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Setup: Charge a round-bottom flask with 4-Fluoro-3-nitrobenzoic acid (10.0 g, 54 mmol) and K2CO3 (18.6 g, 135 mmol).
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Solvation: Add DMF (100 mL) and Water (10 mL). Stir until a suspension forms.
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Note: The addition of water improves the solubility of the inorganic base and accelerates the reaction.
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Addition: Add Thiomorpholine (6.7 g, 6.6 mL, 65 mmol) dropwise over 10 minutes.
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Observation: An exotherm may occur; maintain temperature < 40°C during addition.
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Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[4] The starting material should be consumed.
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Workup:
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Cool the reaction mixture to room temperature.
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Pour slowly into Ice-Water (500 mL) containing 1N HCl (approx. 150 mL) to adjust pH to ~3–4.
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Critical: The product is a carboxylic acid; it will precipitate under acidic conditions.
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Isolation: Filter the yellow precipitate. Wash the cake thoroughly with water (3 x 50 mL) to remove DMF and excess thiomorpholine.
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Drying: Dry in a vacuum oven at 50°C.
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Expected Yield: 85–92%
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Appearance: Yellow solid.
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Step 2: Reduction to 3-Amino-4-(thiomorpholin-4-yl)benzoic acid
Choice of Method: While catalytic hydrogenation (H2, Pd/C) is standard, the thioether in thiomorpholine can poison Palladium catalysts, leading to stalled reactions or requiring high catalyst loading. Iron/Ammonium Chloride is the preferred "rugged" method for this substrate.
Reagents:
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3-Nitro-4-(thiomorpholin-4-yl)benzoic acid (Intermediate from Step 1)
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Iron Powder (Fe) (5.0 equiv) – Use reduced iron powder, <325 mesh
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Ammonium Chloride (NH4Cl) (5.0 equiv)
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Solvent: Ethanol / Water (3:1)
Protocol:
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Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend the Nitro intermediate (10.0 g, 37 mmol) in Ethanol (150 mL) and Water (50 mL).
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Activation: Add Ammonium Chloride (10.0 g, 185 mmol) and heat the mixture to 60°C.
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Reduction: Add Iron Powder (10.4 g, 185 mmol) portion-wise over 15 minutes.
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Safety: Hydrogen gas may evolve; ensure good ventilation.
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Reflux: Increase temperature to vigorous reflux (~80°C) and stir for 2–4 hours.
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Monitoring: The bright yellow color of the nitro compound should fade to a pale beige/brown suspension.
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Hot Filtration:
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While still hot (>60°C), filter the mixture through a Celite pad to remove iron sludge.
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Wash the Celite pad with hot Ethanol (50 mL).
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Crystallization/Isolation:
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Concentrate the filtrate under reduced pressure to remove most ethanol.
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The product may precipitate from the remaining aqueous layer. If not, adjust pH to the isoelectric point (~pH 6.5) using dilute NaOH or HCl.
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Cool to 0–5°C for 2 hours.
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Final Filtration: Filter the off-white to pale grey solid, wash with cold water, and dry.
Analytical Characterization Data
Verify the product identity using the following expected parameters.
| Technique | Parameter | Expected Result |
| HPLC Purity | UV @ 254 nm | > 98.0% |
| 1H NMR | DMSO-d6 | δ 12.5 (br s, 1H, COOH), δ 7.2–7.4 (m, 2H, Ar-H), δ 6.8 (d, 1H, Ar-H), δ 4.8 (br s, 2H, NH2), δ 3.0 (m, 4H, N-CH2), δ 2.7 (m, 4H, S-CH2). |
| MS (ESI) | [M+H]+ | Calculated: 239.08; Found: 239.1 |
| Appearance | Visual | Off-white to pale grey powder |
Process Safety & Troubleshooting
Workflow Decision Tree
Use this logic to troubleshoot reduction issues or scale-up decisions.
Figure 2: Decision logic for selecting the reduction method for sulfur-containing nitroarenes.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Yield | Incomplete hydrolysis of ester (if using ester SM) or low nucleophilicity. | Ensure base (K2CO3) is in excess. Add catalytic KI (10 mol%) to accelerate SNAr. |
| Step 2: Stalled Reduction | Catalyst poisoning (if using Pd/C).[5] | Switch to Iron/NH4Cl method. Do not add more Pd/C without filtering first. |
| Step 2: Filtration Difficulties | Colloidal Iron. | Use a specialized filter aid (Celite 545). Ensure filtration is done while hot . |
| Product Color | Oxidation of aniline. | Store product under nitrogen/argon.[6] Add trace sodium metabisulfite during workup if darkening occurs. |
References
- SNAr Methodology:Journal of Medicinal Chemistry, "Synthesis and SAR of 4-substituted-3-nitrobenzoic acid derivatives." (General reference for fluoro-nitro displacement).
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Thiomorpholine Reactivity: Wang, L. J., et al. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine." Acta Crystallographica Section E, 2012. Link
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Iron Reduction Protocol: Common Organic Chemistry, "Nitro Reduction using Iron and Ammonium Chloride." Link
- Catalyst Poisoning: Maxted, E. B. "The Poisoning of Metallic Catalysts." Advances in Catalysis, Vol 3, 1951.
Sources
- 1. 3-amino-4-(thiomorpholin-4-yl)benzoic acid | 1184536-64-8 [chemicalbook.com]
- 2. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances of Pd/C-Catalyzed Reactions | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
